molecular formula C10H12O B3142295 4-Ethenyl-2-methoxy-1-methylbenzene CAS No. 501371-37-5

4-Ethenyl-2-methoxy-1-methylbenzene

Cat. No.: B3142295
CAS No.: 501371-37-5
M. Wt: 148.2 g/mol
InChI Key: LWZYWJIHUJMCOT-UHFFFAOYSA-N
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Description

4-Ethenyl-2-methoxy-1-methylbenzene, also known as 4-vinylanisole, is an aromatic compound with the molecular formula C10H12O. This compound features a benzene ring substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a vinyl group (-CH=CH2). It is a derivative of anisole and is known for its distinct aromatic properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Safety and Hazards

The safety data sheet for a similar compound, “4-Methylanisole”, indicates that it is a flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation . It is also suspected of damaging the unborn child . Similar precautions may need to be taken when handling “2-Methoxy-1-methyl-4-vinylbenzene”.

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-1-methyl-4-vinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for reactions .

Mode of Action

The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the interaction of the electrophile with the benzene ring, leading to the formation of a benzenonium intermediate. The removal of a proton from this intermediate then leads to the formation of a substituted benzene ring .

Result of Action

The result of the action of 2-Methoxy-1-methyl-4-vinylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, resulting in the replacement of a hydrogen atom on the benzene ring with the electrophile .

Action Environment

The action of 2-Methoxy-1-methyl-4-vinylbenzene can be influenced by various environmental factors. For example, the presence of other substances in the reaction environment can affect the electrophilic aromatic substitution pathway . Additionally, the pH, temperature, and solvent used can also influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-Methoxy-1-methyl-4-vinylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo electrophilic aromatic substitution reactions, which are facilitated by enzymes such as cytochrome P450. This enzyme catalyzes the hydroxylation of the benzene ring, leading to the formation of hydroxylated metabolites. These interactions are crucial for the compound’s metabolic processing and detoxification in biological systems .

Cellular Effects

The effects of 2-Methoxy-1-methyl-4-vinylbenzene on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to alterations in gene expression and cellular metabolism. Additionally, 2-Methoxy-1-methyl-4-vinylbenzene has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby modulating the cellular response to oxidative stress .

Molecular Mechanism

At the molecular level, 2-Methoxy-1-methyl-4-vinylbenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific receptors or enzymes, leading to the activation or inhibition of these biomolecules. For instance, the compound can act as an inhibitor of certain enzymes involved in the detoxification of xenobiotics, thereby affecting the overall metabolic capacity of the cell. Additionally, 2-Methoxy-1-methyl-4-vinylbenzene can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-1-methyl-4-vinylbenzene have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to 2-Methoxy-1-methyl-4-vinylbenzene can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates. These temporal effects are important for understanding the compound’s potential toxicity and therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Methoxy-1-methyl-4-vinylbenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, 2-Methoxy-1-methyl-4-vinylbenzene can induce toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of determining safe exposure levels for potential therapeutic use .

Metabolic Pathways

2-Methoxy-1-methyl-4-vinylbenzene is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound undergoes phase I metabolic reactions, such as hydroxylation, mediated by cytochrome P450 enzymes. These reactions introduce hydrophilic groups into the molecule, facilitating its subsequent conjugation with glucuronic acid or sulfate in phase II metabolism. These metabolic pathways are essential for the elimination of 2-Methoxy-1-methyl-4-vinylbenzene from the body .

Transport and Distribution

The transport and distribution of 2-Methoxy-1-methyl-4-vinylbenzene within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins such as albumin can facilitate the distribution of 2-Methoxy-1-methyl-4-vinylbenzene in the bloodstream, affecting its bioavailability and tissue localization .

Subcellular Localization

The subcellular localization of 2-Methoxy-1-methyl-4-vinylbenzene is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its biochemical effects. Targeting signals and post-translational modifications can also influence the subcellular distribution of 2-Methoxy-1-methyl-4-vinylbenzene, directing it to specific compartments within the cell .

Properties

IUPAC Name

4-ethenyl-2-methoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-6-5-8(2)10(7-9)11-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZYWJIHUJMCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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